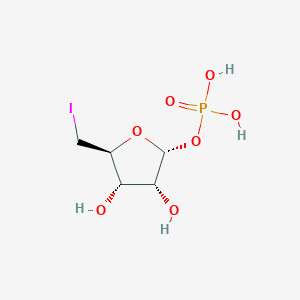
5-Iodoribose 1-phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodoribose 1-phosphate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This molecule is a phosphorylated derivative of ribose, which is a component of RNA and DNA.
Wirkmechanismus
The mechanism of action of 5-iodoribose 1-phosphate involves its interaction with the enzyme PRPK. The molecule acts as a substrate for the enzyme, which catalyzes the transfer of pyrophosphate from ATP to 5-iodoribose 1-phosphate, resulting in the formation of 5-iodoribose 1,5-bisphosphate. This reaction is used in the detection of PRPK activity in cells.
Biochemische Und Physiologische Effekte
5-Iodoribose 1-phosphate has been shown to have various biochemical and physiological effects. The molecule has been shown to inhibit the activity of the enzyme ribokinase, which is involved in the metabolism of ribose. This inhibition results in the accumulation of ribose in cells, which can have various physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-iodoribose 1-phosphate in lab experiments is its specificity for the enzyme PRPK. This specificity allows for the detection of PRPK activity in cells. However, one of the limitations of using this molecule is its cost and availability.
Zukünftige Richtungen
For the research on this molecule include the development of more efficient synthesis methods and the investigation of its potential applications in the development of new diagnostic tools and therapies.
Synthesemethoden
5-Iodoribose 1-phosphate can be synthesized through a multi-step process starting from ribose. The first step involves the protection of the hydroxyl groups of ribose using a protecting group. The next step involves the iodination of the protected ribose using iodine and a suitable oxidant. The final step involves the deprotection of the hydroxyl groups to obtain 5-iodoribose 1-phosphate.
Wissenschaftliche Forschungsanwendungen
5-Iodoribose 1-phosphate has various scientific research applications. One of the most significant applications is in the field of molecular biology. This molecule is used as a substrate for the enzyme ribose phosphate pyrophosphokinase (PRPK), which is involved in the biosynthesis of nucleotides. The enzyme catalyzes the transfer of pyrophosphate from ATP to 5-iodoribose 1-phosphate, resulting in the formation of 5-iodoribose 1,5-bisphosphate. This reaction is used in the detection of PRPK activity in cells.
Eigenschaften
CAS-Nummer |
100752-90-7 |
|---|---|
Produktname |
5-Iodoribose 1-phosphate |
Molekularformel |
C5H10IO7P |
Molekulargewicht |
340.01 g/mol |
IUPAC-Name |
[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C5H10IO7P/c6-1-2-3(7)4(8)5(12-2)13-14(9,10)11/h2-5,7-8H,1H2,(H2,9,10,11)/t2-,3-,4-,5-/m1/s1 |
InChI-Schlüssel |
BBTRJIPCRXSCEB-TXICZTDVSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)(O)O)O)O)I |
SMILES |
C(C1C(C(C(O1)OP(=O)(O)O)O)O)I |
Kanonische SMILES |
C(C1C(C(C(O1)OP(=O)(O)O)O)O)I |
Synonyme |
5-iodoribose 1-phosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



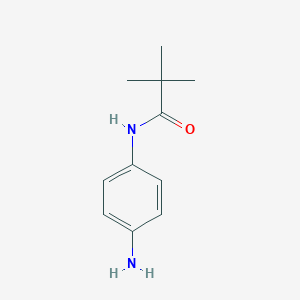
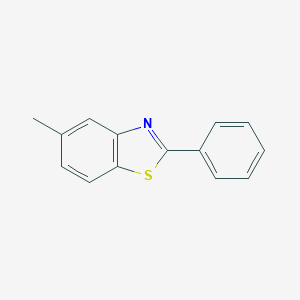
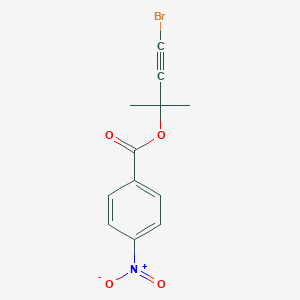

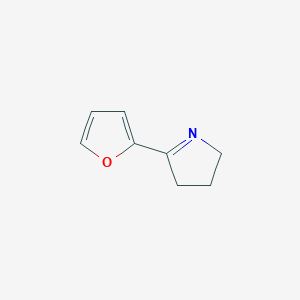
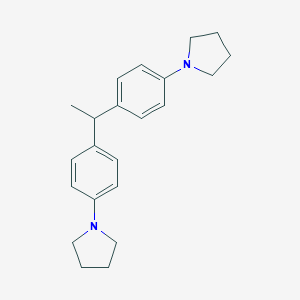
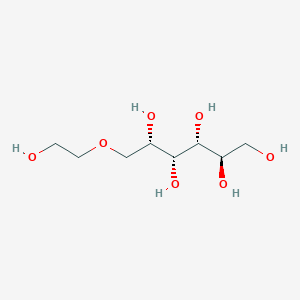
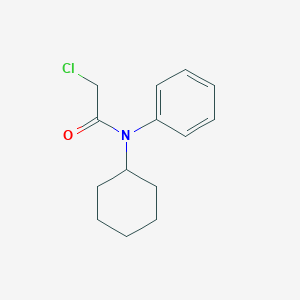
![Bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl-](/img/structure/B34847.png)
![(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid](/img/structure/B34850.png)
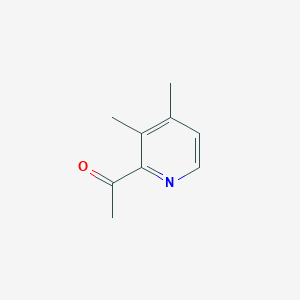
![(1H-benzo[d][1,2,3]triazol-5-yl)methanol](/img/structure/B34854.png)
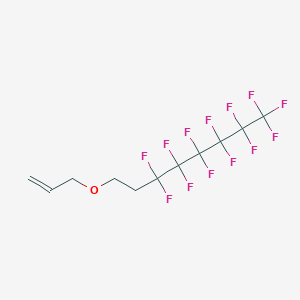
![2,9-Di(tridecan-7-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B34857.png)